4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the condensation reaction between a ketone or aldehyde and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, and acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one: Unique due to its specific substituents and structure.
Other hydrazones: Share the hydrazone linkage but differ in their substituents and properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
109948-62-1 |
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Molecular Formula |
C20H25N3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(6-methylheptyl)-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H25N3O3/c1-15(2)8-4-3-5-9-16-12-13-20(24)18(14-16)22-21-17-10-6-7-11-19(17)23(25)26/h6-7,10-15,24H,3-5,8-9H2,1-2H3 |
InChI Key |
MENAHQOLSKWOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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